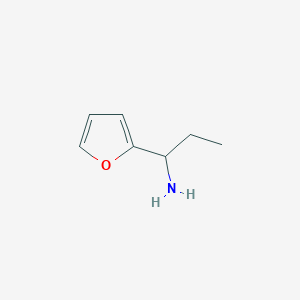
2,6-Dibutanoylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibutanoylpyrazine (2,6-DBP) is an organic compound belonging to the class of organic compounds known as pyrazines. It is a colorless, flammable liquid with a pungent odor and is used as a flavoring agent in food and beverages. 2,6-DBP is also used in research as a tool for studying the structure and function of proteins.
Aplicaciones Científicas De Investigación
2,6-Dibutanoylpyrazine has been used in a variety of scientific research applications. It has been used as a tool for studying the structure and function of proteins, as a reagent for the synthesis of other compounds, and as a ligand for the binding of metal ions. It has also been used to study the structure and function of enzyme systems, as well as for the study of the structure and function of cell membranes.
Mecanismo De Acción
2,6-Dibutanoylpyrazine is known to interact with a variety of proteins and enzymes. It has been found to interact with the enzyme alcohol dehydrogenase, which is involved in the metabolism of alcohols. 2,6-Dibutanoylpyrazine has also been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, it has been found to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2,6-Dibutanoylpyrazine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme alcohol dehydrogenase, which is involved in the metabolism of alcohols. In addition, it has been found to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,6-Dibutanoylpyrazine in laboratory experiments offers a number of advantages. It is a low-cost and readily available reagent, and its synthesis is relatively simple. Furthermore, it is a relatively non-toxic compound, making it suitable for use in laboratory settings. However, there are some limitations to the use of 2,6-Dibutanoylpyrazine in laboratory experiments. Its use is limited to certain types of reactions, and it can be difficult to control the amount of product produced. In addition, it can be difficult to separate the product from the reaction mixture.
Direcciones Futuras
There are a number of potential future directions for the use of 2,6-Dibutanoylpyrazine in scientific research. These include the use of 2,6-Dibutanoylpyrazine in the study of the structure and function of proteins, the use of 2,6-Dibutanoylpyrazine as a tool for the synthesis of other compounds, and the use of 2,6-Dibutanoylpyrazine as a ligand for the binding of metal ions. In addition, 2,6-Dibutanoylpyrazine could be used to study the structure and function of enzyme systems, as well as for the study of the structure and function of cell membranes. Finally, 2,6-Dibutanoylpyrazine could be used to study the effects of environmental pollutants on human health, as well as to study the effects of drugs on the human body.
Métodos De Síntesis
2,6-Dibutanoylpyrazine is produced through a process known as the Knovenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction yields 2,6-Dibutanoylpyrazine as a product. The synthesis of 2,6-Dibutanoylpyrazine can also be achieved through a reaction of an aldehyde or ketone with an active methylene compound in the presence of a catalyst such as p-toluenesulfonic acid.
Propiedades
IUPAC Name |
1-(6-butanoylpyrazin-2-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-5-11(15)9-7-13-8-10(14-9)12(16)6-4-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUNARPUMLZDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN=CC(=N1)C(=O)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibutanoylpyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)


